molecular formula C15H19NO5 B017665 Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate CAS No. 120572-43-2

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

Cat. No. B017665
M. Wt: 293.31 g/mol
InChI Key: YSBUWJGLBQDUMI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex chemical reactions, such as the Knoevenagel condensation reaction, to form various esters and derivatives. For example, the synthesis of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate through Knoevenagel condensation showcases the compound's structural complexity and the intricacies involved in its formation (Kumar et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been determined through methods such as single-crystal X-ray crystallography, revealing the compound's precise geometric configurations. The detailed analysis of these structures helps in understanding the spatial arrangement and the potential for intermolecular interactions, as demonstrated in the study by Manolov, Morgenstern, and Hegetschweiler (2012), which provided insights into the crystal system and hydrogen bonding patterns (Manolov et al., 2012).

Chemical Reactions and Properties

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate and its derivatives participate in various chemical reactions, illustrating the compound's reactivity and functional utility. Studies on related compounds have shown the ability to undergo transformations, such as from ethyl 2-diazo-3-oxopent-4-enoates to β,γ-unsaturated esters, indicating the potential for diverse chemical applications (Taylor & Davies, 1983).

Physical Properties Analysis

The physical properties of ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate derivatives, such as melting points, boiling points, and solubility, are crucial for understanding their behavior in different environments. For instance, the mesomorphic properties of related compounds have been studied to determine their phase transitions and stability under various temperatures (Dai, Cai, & Wen, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interaction with other molecules, highlight the compound's potential for various chemical applications. For example, the antioxidant and antimicrobial activities of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate demonstrate the compound's functional utility in different scientific fields (Kariyappa et al., 2016).

Scientific Research Applications

Anti-Juvenile Hormone Agents

Compounds closely related to Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate have been synthesized and evaluated for their potential as anti-juvenile hormone (anti-JH) agents. For instance, Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate was prepared and found to induce precocious metamorphosis in silkworm larvae, a symptom of JH deficiency. This activity suggests its potential use in controlling pest populations by disrupting their normal developmental processes (Ishiguro et al., 2003). Similarly, other novel anti-JH agents targeting the larval epidermis have been synthesized, demonstrating precocious metamorphosis in the silkworm, Bombyx mori (Kuwano et al., 2008).

Optical and Nonlinear Optical Properties

Derivatives of Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate, such as Schiff base compounds synthesized from ethyl-4-amino benzoate, have been studied for their nonlinear optical properties. These compounds exhibited significant optical limiting properties and nonlinear refractive indexes, making them promising candidates for optical limiter applications. The investigation into their optical properties highlights the potential of such compounds in the development of materials for photonic and optoelectronic devices (Abdullmajed et al., 2021).

Liquid Crystalline Properties

Another study focused on the synthesis and structure of ethyl-2-[bis(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl]benzoate, revealing its crystallization in the triclinic crystal system. This compound's structural determination through X-ray crystallography suggests potential applications in the synthesis of new materials with specific crystalline properties (Manolov et al., 2012).

Suppression of Juvenile Hormone Synthesis

Ethyl 4-[(S)-2-benzylhexyloxy)]benzoate, derived from similar compounds, exhibited strong anti-JH activity causing precocious metamorphosis in Bombyx mori. The mode of action was through the inhibition of JH synthesis by suppressing the transcription of JH biosynthetic enzymes in the corpora allata. This detailed mechanism of action provides insights into developing new pest control strategies (Kaneko et al., 2011).

properties

IUPAC Name

ethyl 2-[(4-ethoxy-4-oxobutanoyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO5/c1-3-20-14(18)10-9-13(17)16-12-8-6-5-7-11(12)15(19)21-4-2/h5-8H,3-4,9-10H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSBUWJGLBQDUMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=CC=C1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20399968
Record name Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate

CAS RN

120572-43-2
Record name Ethyl 2-(4-ethoxy-4-oxobutanamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20399968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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